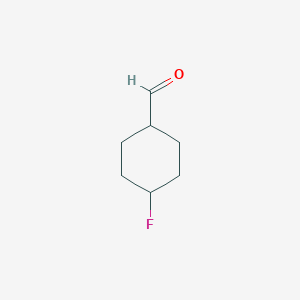

4-Fluorocyclohexanecarbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluorocyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO/c8-7-3-1-6(5-9)2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRSBWCLDGFKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554041-53-0 | |

| Record name | 4-fluorocyclohexanecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Significance and Research Context of Fluorinated Cyclohexyl Systems

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the case of cyclohexyl systems, the presence of a fluorine atom, as seen in 4-Fluorocyclohexanecarbaldehyde, introduces several layers of structural complexity and interest.

The cyclohexane (B81311) ring is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane like this compound, the substituents (the fluorine atom and the aldehyde group) can occupy either axial or equatorial positions. This leads to the existence of cis and trans diastereomers, which are stereoisomers that are not mirror images of each other. wikipedia.orgorgsyn.org

In the cis isomer , both the fluorine and the formyl group are on the same face of the cyclohexane ring.

In the trans isomer , they are on opposite faces.

The relative stability of these isomers and their conformers is dictated by steric interactions. Generally, substituents prefer the more spacious equatorial position to avoid 1,3-diaxial interactions, which are steric clashes with other axial substituents. libretexts.orglibretexts.org For this compound, the conformational equilibrium of the cis and trans isomers will be influenced by the steric demands of the fluorine atom versus the formyl group.

Furthermore, the high electronegativity of fluorine creates a significant C-F bond dipole. In specific conformations, particularly in polyfluorinated systems, this can lead to the formation of "Janus" face cyclohexanes, where one face of the ring is electron-rich (fluorinated) and the other is electron-poor (hydrogenated). This facial polarization can have significant implications for molecular recognition and binding to biological targets. While this compound is only monofluorinated, the principle of fluorine influencing the electronic character of the cyclohexane scaffold is a key driver of research in this area. The study of such fluorinated systems is crucial for developing new pharmaceuticals and materials. For instance, the metabolic fate of related compounds like trans-4-fluorocyclohexanecarboxylic acid has been investigated in the context of PET imaging agents, highlighting the relevance of this structural motif in medicinal chemistry. snmjournals.orgnih.govresearchgate.net

Table 1: Stereochemical Considerations of this compound

| Feature | Description |

|---|---|

| Isomers | Exists as cis and trans diastereomers. |

| Conformation | Each isomer exists as an equilibrium of two chair conformations. |

| Substituent Position | The fluorine and aldehyde groups can be in axial or equatorial positions. |

| Stability | The most stable conformation minimizes 1,3-diaxial interactions, generally favoring equatorial placement of the larger group. |

Role of the Aldehyde Moiety in Synthetic Strategy

The aldehyde group (–CHO) is one of the most versatile functional groups in organic synthesis, and its presence in 4-Fluorocyclohexanecarbaldehyde makes the compound a valuable synthetic intermediate. bham.ac.uk Aldehydes are highly reactive and participate in a wide array of chemical transformations, allowing for the elongation of carbon chains and the introduction of new functional groups.

The primary role of the aldehyde moiety in this compound is to serve as an electrophilic center, readily attacked by various nucleophiles. This reactivity allows for the construction of more complex molecules based on the fluorinated cyclohexane (B81311) scaffold. Key transformations include:

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), can add to the aldehyde to form secondary alcohols. chadsprep.comyoutube.comlibretexts.orgmsu.edu This reaction is fundamental for creating new carbon-carbon bonds.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) can convert the aldehyde into an alkene. wikipedia.orgorganic-chemistry.orgpressbooks.publibretexts.org This is a powerful method for introducing a carbon-carbon double bond with good control over its location.

Reductive Amination: The aldehyde can react with an amine in the presence of a reducing agent to form a new amine, a crucial reaction in the synthesis of many pharmaceutical compounds.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (4-fluorocyclohexanecarboxylic acid), providing another key functional group for further derivatization, such as ester or amide formation.

The aldehyde can also be used in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, enhancing synthetic efficiency. libretexts.org

Table 2: Key Synthetic Transformations of the Aldehyde Group in this compound

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Oxidation | e.g., KMnO₄, CrO₃ | Carboxylic Acid |

| Reductive Amination | Amine (R₂NH), Reducing Agent | Tertiary/Secondary Amine |

Historical Development of Relevant Synthetic Methodologies

Direct and Indirect Fluorination Approaches

The introduction of a fluorine atom onto the cyclohexane ring can be accomplished through either nucleophilic or electrophilic fluorination strategies. These methods differ fundamentally in the nature of the fluorine source and the reaction mechanism.

Nucleophilic Fluorination Routes

Nucleophilic fluorination involves the displacement of a suitable leaving group by a fluoride (B91410) ion (F⁻). This is a common and often cost-effective method for introducing fluorine. sioc-journal.cn In the context of synthesizing this compound, a typical precursor would be a cyclohexane derivative bearing a leaving group, such as a hydroxyl or sulfonate ester (e.g., tosylate, mesylate), at the C-4 position.

A key challenge is the protection of the reactive aldehyde functionality during the fluorination step. Therefore, the synthesis often commences from a precursor like 4-hydroxycyclohexanecarboxylate, where the ester group serves as a masked aldehyde. The hydroxyl group can be fluorinated using a variety of reagents. Diethylaminosulfur trifluoride (DAST) is a common choice for deoxofluorination of alcohols. google.com Other sources of nucleophilic fluoride include potassium fluoride (KF), often used with a phase-transfer catalyst like 18-crown-6 (B118740) to enhance its solubility and reactivity, and tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net

Following the successful introduction of the fluorine atom, the ester group can then be converted to the target aldehyde, typically via reduction (as discussed in section 2.2.2).

Table 1: Comparison of Common Nucleophilic Fluorinating Agents

| Reagent | Precursor Type | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Diethylaminosulfur trifluoride (DAST) | Alcohols | Anhydrous CH₂Cl₂, low temperature | Effective for deoxofluorination | Thermally unstable, can promote rearrangement |

| Potassium Fluoride (KF) | Sulfonate Esters (e.g., Tosylates) | Aprotic polar solvent (e.g., DMF), high temperature, often with phase-transfer catalyst | Inexpensive, readily available | Low nucleophilicity, requires harsh conditions |

Electrophilic Fluorination Routes

Electrophilic fluorination utilizes a reagent that delivers a formal "F⁺" species to a nucleophilic carbon center. lew.ro For the synthesis of this compound, this typically involves the reaction of an enolate, silyl (B83357) enol ether, or enamine derivative of cyclohexanecarbaldehyde (with the aldehyde group appropriately protected) with an electrophilic fluorine source. durham.ac.uk

Reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used for this purpose. nih.govorganic-chemistry.org The reaction proceeds by generating a nucleophilic enolate or enol-equivalent from the carbonyl precursor, which then attacks the electrophilic fluorine atom of the fluorinating agent. This approach offers the potential for stereoselective fluorination through the use of chiral auxiliaries or catalysts. durham.ac.uk

For instance, the lithium enolate of a protected cyclohexanecarbaldehyde could be generated using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of the electrophilic fluorinating agent. durham.ac.uk Subsequent removal of the protecting group would yield the final product. The development of palladium-based electrophilic fluorination reagents that can be derived from fluoride also presents a modern approach to this transformation. nih.gov

Table 2: Common Electrophilic Fluorinating Agents | Reagent | Abbreviation | Typical Substrate | Advantages | | :--- | :--- | :--- | :--- | | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Enolates, Silyl Enol Ethers | Crystalline solid, stable, safe to handle | Stoichiometric use, byproduct removal | | N-Fluorobenzenesulfonimide | NFSI | Enolates, Organometallics | High reactivity, effective for challenging substrates | Can be less selective than Selectfluor® |

Functional Group Interconversions Leading to the Aldehyde

This synthetic strategy begins with a cyclohexane ring that already contains the C-4 fluorine atom. The focus then shifts to the installation or unmasking of the aldehyde group at the C-1 position.

Oxidation of Alcohols

One of the most direct and common methods for preparing aldehydes is the oxidation of primary alcohols. nih.gov In this case, the precursor is (4-fluorocyclohexyl)methanol. A variety of oxidation reagents can be employed, and the choice often depends on the scale of the reaction and the sensitivity of the substrate to the reaction conditions.

Milder, selective oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid. Common reagents include:

Pyridinium chlorochromate (PCC): A versatile reagent that reliably oxidizes primary alcohols to aldehydes in dichloromethane (B109758) (CH₂Cl₂). google.com

Dess-Martin periodinane (DMP): Known for its mild conditions and high yields, DMP is effective for oxidizing a wide range of alcohols. google.com

Swern Oxidation: This method uses oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate dimethyl sulfoxide (B87167) (DMSO), followed by the addition of the alcohol and a hindered base like triethylamine. It is performed at low temperatures (typically -78 °C) and is known for its high efficiency.

Enzymatic oxidation also presents a green alternative. For example, alcohol oxidases can be engineered to catalyze the conversion of alcohols to aldehydes with high selectivity under mild, aqueous conditions, as has been demonstrated for the analogous 1,4-cyclohexanedimethanol. nih.gov

Table 3: Selected Reagents for the Oxidation of (4-Fluorocyclohexyl)methanol

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Reliable, simple workup | Chromium waste is toxic |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, high yields, neutral conditions | Reagent is expensive and potentially explosive |

Reduction of Carboxylic Acid Derivatives

Another major pathway to this compound involves the partial reduction of a 4-fluorocyclohexanecarboxylic acid derivative. Direct reduction of the carboxylic acid itself typically proceeds to the primary alcohol. libretexts.org To stop the reduction at the aldehyde stage, the carboxylic acid is first converted into a more reactive derivative, such as an ester, acid chloride, or a Weinreb amide.

Reduction of Esters: Methyl or ethyl esters of 4-fluorocyclohexanecarboxylic acid can be reduced to the aldehyde using a sterically hindered and less reactive hydride reagent like Diisobutylaluminium hydride (DIBAL-H). The reaction is typically performed at low temperatures (-78 °C) to prevent over-reduction to the alcohol. libretexts.org

Reduction of Acid Chlorides: The carboxylic acid can be converted to 4-fluorocyclohexanecarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and can be reduced to the aldehyde using a milder reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This reagent is less reactive than lithium aluminum hydride (LiAlH₄), which allows for the isolation of the aldehyde intermediate. chemistrysteps.comorganicchemistrytutor.com

Formylation Reactions

Formylation reactions involve the introduction of a formyl group (-CHO) onto the 4-fluorocyclohexane ring. One plausible approach is the reaction of a 4-fluorocyclohexyl organometallic species, such as a Grignard reagent (4-fluorocyclohexylmagnesium bromide), with a formylating agent like N,N-dimethylformamide (DMF) or ethyl formate.

Alternatively, the Vilsmeier-Haack reaction could be employed on a suitable substrate, such as 4-fluorocyclohexene. This reaction uses a mixture of a substituted amide like DMF and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which acts as an electrophile to formylate the substrate, often yielding a β-chlorovinyl aldehyde that can be subsequently hydrolyzed. chemmethod.comnih.gov Furthermore, palladium-catalyzed formylation reactions have been developed that could potentially be adapted for this synthesis, for example, from a 4-fluorocyclohexyl iodide precursor using carbon monoxide and a hydride source. researchgate.net

Stereoselective Synthesis

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is crucial for producing specific isomers of this compound. wikipedia.org The orientation of the fluorine and formyl groups on the cyclohexane ring (cis or trans) and the potential for chirality necessitate precise synthetic control. wikipedia.orgrsc.org Such control is paramount in fields like medicinal chemistry, where different stereoisomers can exhibit vastly different biological activities. wikipedia.org

Enantioselective Approaches

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. wikipedia.org For this compound, chirality arises if the substitution pattern creates a chiral center. The development of enantioselective routes typically involves the use of chiral catalysts or auxiliaries that create a chiral environment during the reaction. beilstein-journals.org

Research in the broader field of organic synthesis has established several powerful methods that could be adapted for this purpose:

Organocatalysis : Chiral secondary amines, such as proline and its derivatives, are known to catalyze asymmetric reactions of aldehydes and ketones. wikipedia.org An organocatalytic approach could involve an enantioselective alpha-functionalization of a cyclohexanone (B45756) derivative before the introduction of the formyl group, or an asymmetric aldol (B89426) reaction to construct the skeleton. cnr.it

Chiral Metal Catalysis : Transition metal complexes with chiral ligands are widely used for asymmetric transformations. beilstein-journals.org For instance, an asymmetric hydrogenation or hydroformylation of a suitably substituted cyclohexene (B86901) precursor using a chiral rhodium or iridium catalyst could potentially establish the stereochemistry of the final product. scholaris.ca

Enzyme-Catalyzed Reactions : Biocatalysis offers high enantioselectivity under mild conditions. rsc.org Enzymes such as lipases or oxidoreductases could be employed for the kinetic resolution of a racemic intermediate or for the direct asymmetric synthesis of a chiral precursor to this compound.

Table 1: Potential Enantioselective Strategies

| Approach | Catalyst/Reagent Type | Key Reaction | Potential Outcome |

|---|---|---|---|

| Organocatalysis | Chiral Proline Derivatives | Asymmetric Aldol or Michael Addition | Formation of a specific enantiomer of a key intermediate. wikipedia.orgcnr.it |

| Chiral Metal Catalysis | Rhodium/Iridium with Chiral Phosphine (B1218219) Ligands | Asymmetric Hydrogenation/Hydroformylation | Direct enantioselective formation of the chiral cyclohexane core. beilstein-journals.orgscholaris.ca |

| Biocatalysis | Lipases, Oxidoreductases | Enzymatic Resolution or Asymmetric Reduction | High enantiomeric excess through selective reaction with one enantiomer. rsc.org |

Diastereoselective Approaches

Diastereoselective synthesis is critical for controlling the relative stereochemistry of the substituents on the cyclohexane ring, leading to either the cis or trans isomer of this compound. The choice of reagents and reaction conditions can steer the synthesis toward the desired diastereomer. beilstein-journals.org

Key strategies often rely on the reduction of a 4-fluorocyclohexanone (B1313779) precursor or the addition of a functional group to a cyclohexene.

Substrate-Controlled Reduction : The reduction of a 4-fluorocyclohexanecarboxylic acid derivative (like an ester or acid chloride) to the aldehyde can be highly diastereoselective. The steric bulk of the reducing agent plays a crucial role. Bulky hydride reagents (e.g., Lithium tri-tert-butoxyaluminum hydride) will typically approach from the less hindered face, leading to a specific diastereomer, while smaller reagents (e.g., Sodium borohydride) may give different selectivity. beilstein-journals.org

Conjugate Addition : A Michael addition of a fluoride source to a cyclohexenecarbaldehyde precursor can be directed by the existing stereochemistry on the ring or by chiral catalysts to favor one diastereomer. beilstein-journals.org

Table 2: Research Findings on Diastereoselective Methods for Cyclohexane Derivatives

| Precursor Type | Reagent/Method | Stereochemical Rationale | Expected Major Isomer |

|---|---|---|---|

| 4-Fluorocyclohexanone | Bulky Hydride (e.g., L-Selectride) | Steric hindrance directs the hydride to the axial position, yielding an equatorial alcohol (precursor to trans-aldehyde after oxidation). beilstein-journals.org | trans |

| 4-Fluorocyclohexanone | Small Hydride (e.g., NaBH4) | Less steric constraint allows for potential formation of both axial and equatorial alcohols, leading to a mixture. beilstein-journals.org | Mixture, potentially favoring cis |

| Cyclohex-1-enecarbaldehyde | Diastereoselective Fluorination | Use of a directed fluorinating agent or catalyst to control the facial selectivity of the addition. | Dependent on directing group/catalyst |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. imist.maacs.orgnih.gov

Solvent-Free Methods

Eliminating organic solvents is a primary goal of green chemistry, as solvents constitute a large portion of the waste generated in chemical synthesis. nih.govwhiterose.ac.uk Solvent-free, or "neat," reactions can be facilitated by various techniques.

Mechanochemistry : Ball milling is a technique where mechanical force is used to induce chemical reactions in the solid state, completely avoiding the need for solvents. rsc.org A key step, such as the condensation reaction to form a precursor, could potentially be carried out using this method.

Microwave-Assisted Solid-Support Synthesis : Reagents can be adsorbed onto a solid support like silica (B1680970) or alumina (B75360) and then irradiated with microwaves. cem.comnanobioletters.com This often leads to dramatically reduced reaction times and avoids the use of bulk solvents. For example, the oxidation of a 4-fluorocyclohexylmethanol to the target aldehyde could be performed under solvent-free microwave conditions. nih.gov

Table 3: Comparison of Conventional vs. Solvent-Free Approaches

| Synthetic Step | Conventional Method | Solvent-Free Alternative | Green Advantage |

|---|---|---|---|

| Condensation/Annulation | Reaction in high-boiling organic solvent (e.g., Toluene, DMF). whiterose.ac.uk | Mechanochemical ball milling. rsc.org | Elimination of solvent waste, reduced energy for heating. |

| Oxidation of Alcohol | Oxidation in a chlorinated solvent (e.g., Dichloromethane). whiterose.ac.uk | Microwave irradiation on a solid support (e.g., clay). cem.com | Avoidance of hazardous solvents, faster reaction times. |

Catalytic Synthesis Strategies

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy consumption. acs.orgnih.gov Catalytic methods are integral to producing this compound sustainably.

Heterogeneous Catalysis : Using solid-phase catalysts (heterogeneous catalysts) simplifies product purification and allows for catalyst recycling, which reduces waste and cost. rsc.org For example, a palladium-on-carbon (Pd/C) catalyst could be used for a hydrogenation step and then easily filtered out from the reaction mixture.

Tandem/Cascade Reactions : Designing a synthesis where multiple bond-forming events occur in a single pot without isolating intermediates is highly atom-economical. rsc.org A potential cascade reaction could involve a Michael addition followed by an intramolecular cyclization to rapidly construct the fluorinated cyclohexane ring, all mediated by a single catalyst. beilstein-journals.org

Cross-Coupling Reactions : Modern catalytic cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful tools for C-C bond formation. researchgate.net While perhaps less direct for this specific target, they represent a key catalytic strategy in modern organic synthesis for building complex molecular frameworks from simpler, readily available starting materials. rsc.org

Cyclohexane Ring Conformations (Chair, Boat, Twist-Boat)

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To avoid the significant angle and eclipsing strains of a planar structure, cyclohexane adopts several non-planar, puckered conformations. libretexts.org The most stable of these is the chair conformation , which is virtually free of ring strain. In the chair form, all carbon-carbon bonds have angles close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms are perfectly staggered, eliminating torsional strain. libretexts.orgbyjus.com At room temperature, over 99.9% of cyclohexane molecules exist in the chair conformation. wikipedia.org

Less stable conformations include the boat and twist-boat (or skew-boat) forms. byjus.com The boat conformation is significantly less stable than the chair due to two primary factors: steric hindrance between the "flagpole" hydrogens, which are positioned closely together (1.83 Å apart), and torsional strain from eclipsing C-H bonds on the sides of the 'boat'. libretexts.orgyoutube.com The boat conformation is flexible and can alleviate some of this strain by twisting, which forms the twist-boat conformation. libretexts.org The twist-boat is more stable than the boat because it reduces the flagpole interactions and staggers the hydrogen atoms to a large extent. libretexts.org Even so, the twist-boat is still about 23 kJ/mol less stable than the chair conformation. libretexts.org The boat conformation itself is a high-energy transition state that allows for the interconversion between two different twist-boat conformers. wikipedia.orgyoutube.com The relative energy of these principal conformations increases in the order: chair < twist-boat < boat < half-chair, with the half-chair being a high-energy intermediate in the process of ring inversion. wikipedia.orgoregonstate.edu

Substituent Effects on Conformational Equilibrium

Influence of Fluorine Substituent

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.org Fluorine is a relatively small atom, and consequently, it has a small A-value, typically reported to be around 0.24-0.42 kcal/mol. ubc.cast-andrews.ac.uklibretexts.org This small value indicates a slight preference for the equatorial position, but the energy penalty for occupying the axial position is not as significant as for bulkier groups. libretexts.org The trend for halogens is counterintuitive; although atomic size increases down the group, the A-values for chlorine, bromine, and iodine are roughly similar because the longer carbon-halogen bond lengths for the larger halogens reduce the 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com

Influence of Carbaldehyde Substituent

The carbaldehyde group (-CHO), also known as a formyl group, also has a preference for the equatorial position. jove.comaskfilo.com Its A-value is reported to be approximately 0.7 kcal/mol. stackexchange.com This value is larger than that of fluorine, indicating a stronger preference for the equatorial orientation to minimize steric interactions. stackexchange.com When comparing disubstituted cyclohexanes, the conformation that places the larger substituent in the equatorial position is generally more stable. libretexts.org

Anomeric and Gauche Effects in Fluorinated Cyclohexanes

The anomeric effect traditionally describes the tendency of an electronegative substituent at the C-1 position of a pyranose ring to prefer the axial orientation, contrary to what would be expected from steric considerations. st-andrews.ac.uk While this compound does not possess the classic endocyclic heteroatom required for the anomeric effect, related phenomena have been observed in fluorinated cyclohexanes. st-andrews.ac.uknih.gov Studies on selectively fluorinated methoxycyclohexanes have revealed "pseudo-anomeric effects" where counter-intuitive axial preferences arise. st-andrews.ac.uknih.govnih.govscienceopen.com These effects are attributed to stabilizing electrostatic interactions, such as 1,3-diaxial attractions between polarized C-H bonds and an electronegative atom. st-andrews.ac.uknih.govrsc.org

Dynamic Stereochemistry and Ring Inversion Processes

The different conformations of cyclohexane are in a constant state of interconversion through a process known as ring flip or chair flip. wikipedia.orgitomasa-chem.net This process involves rotations around the carbon-carbon single bonds and passes through higher-energy intermediates like the half-chair and twist-boat. wikipedia.orgyoutube.com During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. itomasa-chem.net

For this compound, the dynamics of ring inversion are different for the cis and trans isomers.

Cis Isomer : The cis isomer exists as a mixture of two chair conformers that are in rapid equilibrium. In one conformer, the fluorine atom is axial and the carbaldehyde group is equatorial (a,e). In the other, the fluorine is equatorial and the carbaldehyde is axial (e,a). spcmc.ac.in Since the carbaldehyde group has a larger A-value than fluorine (0.7 vs ~0.24 kcal/mol), the conformer with the carbaldehyde group in the equatorial position and the fluorine in the axial position will be more stable and thus predominate at equilibrium. stackexchange.comlibretexts.org

Trans Isomer : The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (e,e) and one with both in axial positions (a,a). libretexts.org The diequatorial (e,e) conformer is significantly more stable because it avoids any unfavorable 1,3-diaxial interactions. libretexts.org The diaxial (a,a) conformer would suffer from steric strain from both the axial fluorine and the axial carbaldehyde group, making it highly unstable. Consequently, the equilibrium will overwhelmingly favor the diequatorial conformer. libretexts.orglibretexts.org

The rate of this interconversion is temperature-dependent. At room temperature, the flipping is so rapid that techniques like NMR spectroscopy show averaged signals for the axial and equatorial positions. wikipedia.org However, at lower temperatures, the interconversion can be slowed or "frozen out," allowing for the observation of individual conformers. vu.nl

Data Tables

Table 1: A-Values for Relevant Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| Fluorine (-F) | 0.24 - 0.42 ubc.cast-andrews.ac.uklibretexts.org |

| Carbaldehyde (-CHO) | ~0.7 stackexchange.com |

| Methyl (-CH₃) | 1.7 - 1.8 libretexts.orgubc.ca |

Table 2: Conformational Analysis of this compound Isomers

| Isomer | Conformer 1 | Conformer 2 | More Stable Conformer | Rationale |

|---|---|---|---|---|

| Cis | Fluoro (axial) / Carbaldehyde (equatorial) | Fluoro (equatorial) / Carbaldehyde (axial) | Fluoro (axial) / Carbaldehyde (equatorial) | The bulkier carbaldehyde group preferentially occupies the equatorial position. libretexts.org |

| Trans | Fluoro (equatorial) / Carbaldehyde (equatorial) | Fluoro (axial) / Carbaldehyde (axial) | Di-equatorial | Avoids unfavorable 1,3-diaxial interactions for both groups. libretexts.org |

Reactivity and Reaction Mechanisms of 4 Fluorocyclohexanecarbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a key center of reactivity in 4-Fluorocyclohexanecarbaldehyde, participating in a variety of transformations typical of this functional class.

Nucleophilic Addition Reactions

The most fundamental reaction of aldehydes and ketones is nucleophilic addition. pressbooks.pub In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org This intermediate is then protonated to yield an alcohol. pressbooks.pub The reactivity of the carbonyl group is influenced by both steric and electronic factors. pressbooks.pub Aldehydes are generally more reactive than ketones due to reduced steric hindrance, having only one large substituent bonded to the carbonyl carbon. pressbooks.pub

In the case of this compound, the electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Aromatic aldehydes are typically less reactive than aliphatic aldehydes because the aromatic ring donates electron density, making the carbonyl carbon less electrophilic. pressbooks.pub

A common nucleophilic addition reaction is the formation of cyanohydrins upon treatment with cyanide ion, followed by protonation. pressbooks.publibretexts.org

General Mechanism of Nucleophilic Addition:

Nucleophilic Attack: A nucleophile adds to the carbonyl carbon, breaking the π bond and creating a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Protonation: The resulting alkoxide ion is protonated by an acid source to give the final alcohol product. pressbooks.pubyoutube.com

Aldol (B89426) Condensations and Related Reactions

Aldol condensations are significant carbon-carbon bond-forming reactions in organic synthesis. libretexts.org They involve the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone. libretexts.org This initial product can then undergo dehydration to yield a conjugated enone. libretexts.org For an aldol reaction to occur, at least one of the reactants must possess α-hydrogens. lumenlearning.com

However, for cyclohexanecarbaldehyde derivatives like this compound, self-condensation is not possible. The α-carbon is tertiary, meaning that after the initial aldol addition, the resulting α-carbon becomes a quaternary center and cannot undergo elimination of water to form the conjugated system. stackexchange.com

Despite this limitation, this compound can act as the electrophilic component in crossed aldol reactions with other enolizable aldehydes or ketones. stackexchange.com A well-documented example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. libretexts.orglumenlearning.com

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgorganic-chemistry.orgconicet.gov.ar

The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert aldehydes or ketones into alkenes. wikipedia.orglibretexts.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide. organic-chemistry.orgudel.edu A major advantage of the Wittig reaction is that the position of the newly formed double bond is fixed. libretexts.org The stereochemical outcome depends on the nature of the ylide; stabilized ylides generally produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. conicet.gov.arwikipedia.org These carbanions are more nucleophilic and typically less basic than the corresponding phosphonium ylides, allowing for reactions with a broader range of aldehydes and ketones under milder conditions. nrochemistry.com The HWE reaction generally favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com However, modifications such as the Still-Gennari conditions can be employed to achieve high selectivity for (Z)-alkenes. nrochemistry.comyoutube.com

Key Features of HWE Reactions:

Stereoselectivity: Predominantly forms (E)-alkenes. wikipedia.org

Reactivity: Phosphonate carbanions are highly nucleophilic. nrochemistry.com

Workup: The dialkylphosphate byproduct is easily removed by aqueous extraction. wikipedia.org

Oxidation and Reduction Pathways

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent (Ag(NH₃)₂⁺) or Benedict's reagent.

Reduction of aldehydes to primary alcohols is commonly accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones, while LiAlH₄ is a stronger reducing agent that will also reduce esters and carboxylic acids. youtube.com The reduction proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com

Reactions Involving the C-F Bond and its Reactivity

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in organic chemistry. chem8.org However, the selective activation and functionalization of C-F bonds is an important area of research for the synthesis of valuable fluorinated compounds. sioc-journal.cnrsc.org

C-F Bond Activation Studies

While saturated C-F bonds, like the one in this compound, are generally unreactive, research into C-F bond activation provides insight into potential transformations. msu.edulibretexts.org The high bond dissociation energy of the C-F bond contributes to its inertness. chem8.org

Studies on the activation of C-F bonds often focus on more activated systems, such as those in trifluoromethyl alkenes or aromatic fluorides. chem8.orgsioc-journal.cn Mechanisms for C-F bond activation include nucleophilic addition/defluorination, acid-promoted defluorinative reactions, and transition-metal-catalyzed processes. chem8.orgsioc-journal.cn For instance, density functional theory (DFT) calculations have been used to explore the mechanisms of Ni-catalyzed cross-coupling reactions involving C-F bond activation. chem8.org

Although direct C-F bond activation of this compound is not commonly reported, the principles learned from studies on other organofluorine compounds could potentially be applied to develop new synthetic methodologies. The reactivity of cycloalkanes can be influenced by ring strain, with smaller rings being more reactive. libretexts.orgmsu.edu However, cyclohexane (B81311) exists in a stable chair conformation with minimal ring strain. msu.edu

Substitution Reactions of the Fluorine

The carbon-fluorine bond is the strongest single bond in organic chemistry, making nucleophilic substitution of a fluorine atom on a saturated aliphatic ring, such as in this compound, exceptionally challenging. Such reactions typically require harsh conditions or specialized reagents to activate the C-F bond.

A thorough search of the chemical literature provided no specific examples or studies detailing the substitution of the fluorine atom on the cyclohexane ring of this compound. Research on analogous, non-aromatic systems suggests that such substitutions are not common synthetic transformations due to the high energy barrier involved.

Cyclohexane Ring Transformations

Transformations of the cyclohexane ring itself, such as altering its size or adding functional groups, are fundamental strategies in complex molecule synthesis.

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are powerful methods for creating different ring sizes from a pre-existing cyclic structure. For instance, reactions like the Tiffeneau-Demjanov rearrangement can expand a ring by one carbon. This typically involves the formation of a carbocation adjacent to the ring, which then triggers a bond migration. Conversely, ring contractions, such as the Favorskii rearrangement, can reduce ring size.

Despite the theoretical possibility of applying such reactions to derivatives of this compound (e.g., after converting the aldehyde to a suitable precursor), no specific studies or documented procedures for the ring expansion or contraction of this compound have been found.

Mechanistic Investigations of Key Transformations

Mechanistic studies are crucial for understanding reaction pathways and optimizing conditions. Techniques like kinetic analysis and isotopic labeling provide deep insights into how bonds are formed and broken.

Kinetic Studies

Kinetic studies measure reaction rates to help elucidate the mechanism, determine the rate-limiting step, and understand the influence of various factors like concentration and temperature. Such analyses are foundational to physical organic chemistry.

No kinetic studies for any transformation involving this compound have been published in the available scientific literature. Consequently, there are no data tables of rate constants or activation parameters for this compound.

Isotopic Labeling Experiments

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H) to trace the path of atoms through a reaction mechanism. This powerful technique can unambiguously confirm bond migrations and the fate of specific atoms, providing definitive evidence for proposed mechanisms.

A search for isotopic labeling experiments conducted on this compound yielded no results. The mechanistic pathways for reactions involving this compound have not been investigated using this method.

Applications As a Synthetic Building Block and Precursor in Organic Synthesis

Construction of Complex Organic Molecules

The aldehyde functionality in 4-fluorocyclohexanecarbaldehyde serves as a versatile handle for carbon-carbon bond formation, a fundamental process in the assembly of complex organic molecules. Various classical and modern synthetic methodologies can be employed to elaborate the structure of this fluorinated building block.

Key reactions involving the aldehyde group include:

Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene. udel.eduwikipedia.org By choosing the appropriate phosphorus ylide, a diverse range of substituted alkenes can be synthesized, introducing new functional groups and extending the carbon skeleton. While specific examples with this compound are not extensively documented in readily available literature, its structural similarity to other aldehydes suggests its compatibility with this transformation. ambeed.commasterorganicchemistry.comlibretexts.org

Aldol (B89426) Condensation: The reaction of this compound with enolates derived from ketones or other aldehydes can lead to the formation of β-hydroxy carbonyl compounds. magritek.comiitk.ac.inucalgary.ca These products can be further dehydrated to yield α,β-unsaturated systems, which are important intermediates in the synthesis of various cyclic and acyclic compounds.

Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents to the carbonyl group affords secondary alcohols. This provides a straightforward method for introducing a wide variety of alkyl, aryl, and vinyl groups, significantly increasing molecular complexity.

Reductive Amination: The reaction of this compound with amines in the presence of a reducing agent produces substituted amines. This transformation is crucial for the synthesis of many biologically active compounds.

These fundamental reactions, along with others such as cyanohydrin formation and Henry reactions, underscore the potential of this compound as a starting material for the synthesis of a diverse array of complex organic molecules. The resulting structures, incorporating the fluorinated cyclohexane (B81311) motif, are of interest for exploring new chemical space in drug discovery and materials science.

Role in Chiral Molecule Synthesis

The synthesis of single-enantiomer chiral molecules is a critical endeavor in modern organic chemistry, particularly for the development of pharmaceuticals. frontiersin.orgnih.govyork.ac.uk this compound can potentially play a significant role in this area, both as a precursor to chiral auxiliaries and as a substrate in asymmetric catalytic reactions.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.combath.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

While the direct use of this compound to form a widely recognized chiral auxiliary is not prominently reported, its derivatives hold potential. For instance, the corresponding amino alcohol, accessible through reduction and amination, could be a precursor to chiral ligands or oxazolidinone-type auxiliaries. The fluorine atom's steric and electronic influence could modulate the stereodirecting ability of such auxiliaries. The development of new chiral auxiliaries from readily available fluorinated building blocks like this compound is an active area of research.

Asymmetric catalysis utilizes chiral catalysts to produce an enantiomerically enriched product from a prochiral substrate. nsf.govrsc.orgmdpi.commdpi.comsu.se The aldehyde group of this compound can be a key feature for its participation in such reactions. For example, in asymmetric aldol or allylation reactions, a chiral catalyst can control the facial selectivity of the nucleophilic attack on the carbonyl group, leading to the formation of a specific enantiomer of the resulting alcohol.

Furthermore, catalysts incorporating a chiral fluorinated cyclohexane moiety, potentially derived from this compound, could be developed. The fluorine atom could influence the catalyst's conformation and electronic properties, thereby affecting the enantioselectivity of the catalyzed reaction. Research in asymmetric catalysis continues to explore the impact of fluorine substitution on catalyst performance.

Precursor to Fluorinated Cyclic Derivatives

The incorporation of fluorine into cyclic scaffolds is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. beilstein-journals.org this compound serves as a valuable precursor for the synthesis of a variety of fluorinated carbocyclic and heterocyclic systems.

Heterocyclic compounds are a cornerstone of modern drug discovery. d-nb.infoekb.ege-bookshelf.deresearchgate.netresearchgate.netwiley.com The aldehyde functionality of this compound allows for its use in various cyclization reactions to form fluorinated heterocycles.

Nitrogen-containing heterocycles: The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde followed by cyclization, can potentially be employed with this compound to synthesize fluorinated tetrahydroisoquinolines and related structures. nrochemistry.comwikipedia.orgjk-sci.com Additionally, multicomponent reactions like the Ugi or Passerini reactions can utilize this aldehyde to generate complex, fluorinated peptide-like structures and other heterocycles.

Oxygen-containing heterocycles: The reaction of this compound with diols can lead to the formation of fluorinated acetals and ketals, which can be part of larger heterocyclic rings.

Sulfur-containing heterocycles: Cycloaddition reactions are a powerful tool for the synthesis of sulfur-containing heterocycles. nih.govnih.govuzh.chmdpi.com While direct examples with this compound are not abundant, related fluorinated aldehydes can participate in reactions with sulfur-containing reagents to form thiophenes, thiazoles, and other sulfur heterocycles.

The synthesis of such fluorinated heterocyclic scaffolds is of significant interest for the development of new therapeutic agents. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Potentially Synthesized from this compound

| Heterocycle Class | Synthetic Method | Potential Application |

|---|---|---|

| Tetrahydroisoquinolines | Pictet-Spengler Reaction | CNS agents, Antihypertensives |

| Dihydropyrimidines | Biginelli Reaction | Calcium channel blockers |

| Oxazolidines | Condensation with amino alcohols | Chiral auxiliaries, Bioactive molecules |

| Thiazolidines | Condensation with aminothiols | Antimicrobial agents |

The construction of functionalized carbocyclic rings is a central theme in organic synthesis. nih.govmdpi.com this compound can be a starting point for the synthesis of more complex carbocyclic and polycyclic systems. rsc.orgresearchgate.netchemrxiv.org

Intramolecular reactions of derivatives of this compound can be used to construct new rings. For instance, an intramolecular aldol condensation of a diketone derived from the aldehyde could lead to the formation of a bicyclic system. Similarly, radical cyclizations of appropriately functionalized derivatives could provide access to a variety of carbocyclic structures.

Furthermore, the aldehyde can be transformed into a diene or a dienophile, which can then participate in intermolecular Diels-Alder reactions to construct six-membered rings with high stereocontrol. These strategies open avenues for the synthesis of complex, fluorinated carbocyclic frameworks that are otherwise difficult to access.

Intermediate in Multi-Step Synthetic Sequences

Following an extensive search of publicly available scientific literature and patent databases, specific and detailed examples of multi-step synthetic sequences using this compound as a documented intermediate are not readily found.

The utility of a chemical compound as an intermediate in multi-step synthesis is typically established through its documented application in the creation of more complex molecules, such as pharmaceuticals, agrochemicals, or materials. Such documentation would involve detailed reaction schemes, experimental procedures, and characterization of the resulting products.

While the structure of this compound, featuring a reactive aldehyde group and a fluorinated cyclohexane scaffold, suggests its potential as a valuable building block, published research to this effect is not accessible. The aldehyde functional group is highly versatile and can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, reductive amination to form amines, Wittig reactions to produce alkenes, and various condensation reactions. wikipedia.orgorganic-chemistry.org The presence of the fluorine atom on the cyclohexane ring could impart unique physicochemical properties, such as increased metabolic stability or altered lipophilicity, to a target molecule, a strategy often employed in medicinal and agrochemical research. nih.gov

However, without concrete examples from primary research literature or patents, a detailed discussion of its role as an intermediate, including specific reaction pathways and data, cannot be provided at this time. The creation of a data table detailing research findings is therefore not possible.

Computational and Theoretical Investigations of 4 Fluorocyclohexanecarbaldehyde

Electronic Structure and Bonding Analysis

A thorough investigation into the electronic structure of 4-Fluorocyclohexanecarbaldehyde would elucidate the distribution of electrons within the molecule and the nature of its chemical bonds. This analysis is crucial for understanding the molecule's reactivity and physical properties. Key aspects of this investigation would include:

Molecular Orbital (MO) Theory: This approach would describe the formation of molecular orbitals from the atomic orbitals of carbon, hydrogen, oxygen, and fluorine. The analysis would identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to predicting the molecule's behavior in chemical reactions.

Electron Density Distribution: Mapping the electron density would reveal regions of high and low electron concentration. This is critical for identifying nucleophilic and electrophilic centers within the molecule. The electronegative fluorine and oxygen atoms are expected to significantly influence this distribution.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule, including the hybridization of atomic orbitals and the nature of the C-F, C-C, C-H, and C=O bonds. It would also quantify the extent of any intramolecular interactions, such as hyperconjugation.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT studies would provide valuable insights into its geometry, energy, and reactivity.

Reaction Pathway and Transition State Calculations

DFT calculations can be used to model chemical reactions involving this compound. This would entail:

Mapping the potential energy surface for a given reaction, such as the nucleophilic addition to the carbonyl group.

Locating the transition state structure for the reaction, which represents the energy maximum along the reaction coordinate.

Calculating the activation energy of the reaction, which is the energy difference between the reactants and the transition state. This provides a quantitative measure of the reaction rate.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations would provide a dynamic picture of the conformational behavior of this compound over time. This method would:

Simulate the motion of atoms in the molecule by solving Newton's equations of motion.

Explore the conformational landscape by observing the transitions between different conformations. This would reveal the flexibility of the cyclohexane (B81311) ring and the preferred orientations of the substituents.

Analyze the influence of solvent on the conformational equilibrium by performing simulations in different solvent environments.

Quantitative Structure-Reactivity Relationships (QSAR) for Analogues (focused on reactivity prediction)

Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. For analogues of this compound, a QSAR study focused on reactivity prediction would involve:

Compiling a dataset of related cyclohexanecarbaldehyde derivatives with experimentally determined reactivity data (e.g., reaction rates or equilibrium constants).

Calculating a set of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Developing a mathematical model that relates the molecular descriptors to the observed reactivity. This model could then be used to predict the reactivity of new, untested analogues.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of 4-Fluorocyclohexanecarbaldehyde, providing profound insights into its molecular structure, connectivity, and dynamic conformational behavior. nih.gov The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis.

Multinuclear NMR (¹H, ¹³C, ¹⁹F NMR)

A comprehensive NMR analysis involves acquiring spectra for all three key nuclei. Each spectrum provides unique and complementary information.

¹H NMR Spectroscopy : The proton NMR spectrum is complex due to the various non-equivalent protons in the cyclohexane (B81311) ring. The aldehyde proton (CHO) is the most deshielded, appearing as a distinct signal far downfield, typically in the range of δ 9.5-10.0 ppm. stackexchange.comchemicalbook.comchemicalbook.com The proton on the carbon bearing the fluorine atom (H-4) is also significantly deshielded and will show coupling to the adjacent protons and a large geminal coupling to the fluorine atom. The remaining ten cyclohexane protons appear as a complex series of overlapping multiplets in the upfield region (typically δ 1.2-2.5 ppm). stackexchange.com In the case of slow ring exchange (e.g., at low temperatures), axial and equatorial protons would show distinct chemical shifts, with equatorial protons generally appearing further downfield than their axial counterparts. stackexchange.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the aldehyde is the most deshielded, typically appearing around δ 200-205 ppm. The carbon atom bonded to the fluorine (C-4) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift is significantly affected by the electronegative fluorine atom, typically appearing in the δ 85-95 ppm range. researchgate.net The remaining four carbon atoms of the cyclohexane ring (C-1, C-2/6, C-3/5) resonate in the aliphatic region (δ 20-50 ppm), with their precise shifts dependent on their position relative to the substituents and their conformation.

¹⁹F NMR Spectroscopy : ¹⁹F NMR is highly sensitive to the local electronic environment. biophysics.orghuji.ac.il For this compound, a single resonance is expected for each isomer. The chemical shift for a fluorine atom on a saturated carbocycle typically falls within the range of -170 to -200 ppm relative to CFCl₃. modgraph.co.ukalfa-chemistry.com The exact chemical shift is highly dependent on the conformation, with the axial and equatorial fluorine atoms exhibiting different chemical shifts. researchgate.net This difference is a key parameter in conformational studies.

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Couplings |

|---|---|---|---|

| ¹H | -CHO | 9.5 - 10.0 | Small coupling to H-1 |

| ¹H | H-4 | 4.5 - 5.0 | Large ¹JHF, coupling to adjacent protons |

| ¹H | Cyclohexane Ring (other) | 1.2 - 2.5 | Complex overlapping multiplets |

| ¹³C | C=O | 200 - 205 | - |

| ¹³C | C-4 | 85 - 95 | Large ¹JCF (~170-190 Hz) |

| ¹³C | C-1 | 45 - 55 | - |

| ¹³C | Ring (other) | 20 - 40 | ²JCF, ³JCF |

| ¹⁹F | F-4 | -170 to -200 | Coupling to H-4, H-3/5 |

Two-Dimensional NMR (COSY, HSQC, HMBC) for connectivity and spatial relationships

2D NMR experiments are essential for unambiguously assigning the complex signals in the ¹H and ¹³C spectra and confirming the molecular structure. bohrium.comacs.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (H-H) coupling networks. bohrium.com For this compound, a COSY spectrum would reveal cross-peaks connecting adjacent protons on the ring. For example, the aldehyde proton would show a weak correlation to H-1, H-1 would correlate with H-2 and H-6, which in turn would correlate with H-3 and H-5, and finally to H-4. This allows for tracing the connectivity around the entire cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. bohrium.com An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking each proton resonance to its corresponding carbon signal. For example, the downfield aldehyde proton signal at ~9.7 ppm would correlate with the carbonyl carbon signal at ~203 ppm. This is invaluable for assigning the crowded aliphatic region of the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for establishing connectivity between different parts of the molecule and assigning quaternary carbons. Key HMBC correlations would include:

The aldehyde proton (-CHO) to the C-1 carbon.

H-1 to the carbonyl carbon (C=O) and the C-2/C-6 carbons.

H-4 to the C-2/C-6 carbons.

Variable Temperature NMR for Conformational Dynamics

Variable Temperature (VT) NMR is a powerful tool for studying the dynamic processes in molecules, such as the chair-chair interconversion of the cyclohexane ring. rsc.orgresearchgate.net

For a substituted cyclohexane like this compound, the two chair conformers (one with the substituent axial, one equatorial) are in rapid equilibrium at room temperature. researchgate.netcdnsciencepub.com This rapid flipping averages the NMR signals. As the temperature is lowered, the rate of this interconversion slows down.

At a sufficiently low temperature (the coalescence temperature), the exchange becomes slow on the NMR timescale, and separate signals for the axial and equatorial conformers can be observed. researchgate.net For example, in the ¹⁹F NMR spectrum, one would see the single room-temperature peak split into two distinct peaks, one for the axial fluorine and one for the equatorial fluorine. By integrating these peaks, the relative populations of the two conformers can be determined, allowing for the calculation of the conformational free energy difference (ΔG°), also known as the A-value, for the substituents.

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. uomustansiriyah.edu.iq These methods are complementary and are used to identify functional groups and gain insights into conformational isomers. horiba.comteledynevisionsolutions.com

Infrared (IR) Spectroscopy : IR spectroscopy is particularly sensitive to polar bonds. The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde, which typically appears around 1725-1735 cm⁻¹. wpmucdn.compg.edu.plucalgary.ca Another characteristic feature is the C-H stretching vibration of the aldehyde proton, which usually appears as a pair of medium-intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-F stretching vibration gives a strong absorption in the 1000-1100 cm⁻¹ region. The C-H stretching and bending vibrations of the cyclohexane ring appear in the 2850-2960 cm⁻¹ and ~1450 cm⁻¹ regions, respectively. libretexts.org

Raman Spectroscopy : Raman spectroscopy is sensitive to non-polar, symmetric bonds and provides complementary information to IR. horiba.comspectroscopyonline.com The C-C bond vibrations within the cyclohexane skeleton, which are often weak in the IR spectrum, can be more prominent in the Raman spectrum. researchgate.net The C=O stretch is also observable but may be weaker than in the IR spectrum. Raman is particularly useful for studying molecules in aqueous solutions, where the strong IR absorption of water can obscure important spectral regions. teledynevisionsolutions.com

The precise frequencies of certain vibrations, especially the C-F stretch, can be sensitive to the conformation of the molecule. Theoretical calculations and experimental studies on similar compounds show that the C-F stretching frequency for an axial fluorine is often different from that of an equatorial fluorine, providing another method to study conformational equilibria.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H (alkane) | Stretch | 2850 - 2960 | Medium-Strong | Medium-Strong |

| C-H (aldehyde) | Stretch | 2720, 2820 | Medium | Medium |

| C=O (aldehyde) | Stretch | 1725 - 1735 | Strong | Medium |

| C-H | Bend | ~1450 | Medium | Medium |

| C-F | Stretch | 1000 - 1100 | Strong | Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. uni-saarland.de

For this compound (C₇H₁₁FO), the nominal molecular weight is 130.16 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. tandfonline.com

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 130. This ion can then undergo various fragmentation pathways. Common fragmentation patterns for substituted cyclohexanes and aldehydes would suggest the following key fragments:

Loss of the formyl radical ([M-CHO]⁺) : A peak at m/z 101, corresponding to the fluorocyclohexyl cation.

Loss of a hydrogen atom ([M-H]⁺) : A peak at m/z 129.

Loss of fluorine ([M-F]⁺) : A peak at m/z 111.

Loss of HF ([M-HF]⁺) : A peak at m/z 110, which is often a favorable elimination.

Alpha-cleavage : Cleavage of the bond between C-1 and C-2/C-6, leading to fragments characteristic of the ring structure.

McLafferty rearrangement : If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, though this is more common in longer-chain aldehydes.

The relative abundance of these fragment ions provides a characteristic pattern that aids in the structural confirmation of the molecule.

Chiroptical Spectroscopies (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. sci-hub.se These methods are essential for determining the absolute configuration of chiral compounds.

This compound can exist as stereoisomers. The cis-isomer is a meso compound and is achiral. However, the trans-isomer is chiral and exists as a pair of enantiomers. If this racemic mixture were to be separated, chiroptical methods could be used to analyze the individual enantiomers. acs.org

Circular Dichroism (CD) : CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = A_L - A_R). acs.org A CD spectrum plots this difference against wavelength. The aldehyde's carbonyl group possesses a chromophore that gives rise to a weak n→π* electronic transition around 280-300 nm. In a chiral environment, this transition will exhibit a Cotton effect (a positive or negative band) in the CD spectrum. The sign of the Cotton effect is directly related to the stereochemistry of the molecule. The two enantiomers of trans-4-Fluorocyclohexanecarbaldehyde would produce mirror-image CD spectra. bohrium.com

Optical Rotatory Dispersion (ORD) : ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows this rotation, and the curve associated with an absorption band is known as a Cotton effect curve.

For a molecule like this compound, the stereochemical assignment would typically be confirmed by comparing the experimentally measured CD or ORD spectrum with spectra predicted by quantum mechanical calculations. rsc.org This combination of experimental and theoretical chiroptical spectroscopy is a powerful tool for the unambiguous assignment of absolute configuration in chiral molecules. sci-hub.se

Future Research Directions and Synthetic Opportunities

Development of Novel Catalytic Transformations

The aldehyde functional group in 4-Fluorocyclohexanecarbaldehyde is a versatile handle for a variety of catalytic transformations. While standard conversions are known, future research will likely focus on developing more efficient, selective, and sustainable catalytic protocols.

One promising area is the catalytic hydrogenation of the aldehyde to form 4-fluorocyclohexylmethanol. This transformation is typically achieved using metal catalysts like palladium, platinum, or nickel. chemistrytalk.org The process involves the syn-addition of two hydrogen atoms across the carbonyl double bond. chemistrytalk.org Future work could explore the use of more earth-abundant catalysts and milder reaction conditions. A key challenge in the hydrogenation of fluorinated compounds is preventing the competing hydrodefluorination pathway, which reduces selectivity. rsc.org The development of catalysts that favor hydrogenation of the aldehyde without cleaving the C-F bond is a critical research goal. rsc.org

Reductive amination represents another pivotal catalytic transformation, converting the aldehyde into various primary, secondary, and tertiary amines. masterorganicchemistry.comsigmaaldrich.com This reaction typically proceeds via the formation of an imine or iminium ion intermediate, which is then reduced. masterorganicchemistry.comorganic-chemistry.org Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are effective because they selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com Future research could focus on developing catalytic versions of this reaction using molecular hydrogen, which would be more atom-economical. researchgate.net

Furthermore, catalytic acceptorless dehydrogenation could offer a novel pathway to transform the cyclohexane (B81311) ring itself, potentially leading to aromatic fluorinated compounds. nih.gov This process, which can be driven by light, avoids the need for sacrificial hydrogen acceptors and represents a green synthetic route. nih.gov

| Transformation | Description | Typical Catalysts/Reagents | Future Research Focus |

|---|---|---|---|

| Hydrogenation | Reduction of the aldehyde to an alcohol (4-fluorocyclohexylmethanol). | H₂, Pd/C, PtO₂, Ni chemistrytalk.org | Earth-abundant catalysts, prevention of hydrodefluorination. rsc.org |

| Reductive Amination | Conversion of the aldehyde to an amine in the presence of an amine source. | R-NH₂, NaBH₃CN, NaBH(OAc)₃ masterorganicchemistry.comsigmaaldrich.com | Homogeneous/heterogeneous catalysis with H₂. researchgate.netencyclopedia.pub |

| Oxidation | Conversion of the aldehyde to a carboxylic acid (4-fluorocyclohexanecarboxylic acid). | KMnO₄, CrO₃, Ag₂O | Aerobic oxidation catalysts, biocatalysis. |

| Dehydrogenation | Aromatization of the cyclohexane ring. | HAT catalysts, visible light. nih.gov | Improving selectivity and functional group tolerance. nih.gov |

Exploration of New Methodologies for Selective Functionalization

The selective functionalization of the fluorinated cyclohexane ring is a significant area for future research. The presence of the fluorine atom can influence the reactivity of the C-H bonds on the ring, opening possibilities for site-selective modifications.

Recent advances in C-H functionalization could be applied to this compound and its derivatives. acs.org For instance, developing catalysts that can selectively fluorinate other positions on the cyclohexane ring would lead to polyfluorinated building blocks. nih.govresearchgate.net These polyfluorinated cyclohexanes are of great interest due to their unique conformational and electronic properties, such as facial polarization, where one face of the ring becomes electron-rich (the hydrogen face) and the other electron-poor (the fluorine face). nih.govst-andrews.ac.uk

Methodologies for the stereocontrolled synthesis of various fluorinated derivatives are highly valuable. researchgate.net The ability to control the stereochemistry of additional substituents relative to the existing fluorine atom is crucial for creating complex molecules with well-defined three-dimensional structures for applications in medicinal chemistry and materials science. researchgate.netnih.gov This includes substrate-controlled reactions where the existing functional groups direct the stereochemical outcome of subsequent transformations. nih.gov

Expansion of Applications in Materials Science and Polymer Chemistry

Organofluorine compounds are increasingly used to create high-performance materials due to their enhanced thermal stability, chemical resistance, and unique electronic properties. mdpi.com this compound and its derivatives represent promising monomers for the synthesis of novel fluorinated polymers. appleacademicpress.com

The incorporation of the 4-fluorocyclohexyl motif into polymer backbones could lead to materials with tailored properties. taylorfrancis.comexponent.com For example, polymers derived from 4-fluorocyclohexylmethanol or 4-fluorocyclohexanecarboxylic acid could exhibit enhanced hydrophobicity and thermal resistance. mdpi.com The facial polarity induced by multiple fluorine atoms on a cyclohexane ring is a particularly attractive feature for creating ordered supramolecular assemblies and liquid crystalline materials. nih.govresearchgate.netbeilstein-journals.org By converting the aldehyde into other polymerizable groups, a wide range of fluorinated polymers, such as polyesters, polyamides, and polyethers, could become accessible.

| Derivative Monomer | Potential Polymer Class | Anticipated Properties |

|---|---|---|

| 4-Fluorocyclohexylmethanol | Polyesters, Polyethers, Polyurethanes | Increased thermal stability, hydrophobicity, low refractive index. |

| 4-Fluorocyclohexanecarboxylic acid | Polyesters, Polyamides | Enhanced chemical resistance, high-performance characteristics. appleacademicpress.com |

| Amines from reductive amination | Polyamides, Polyimides | High thermal stability, good mechanical properties. beilstein-journals.org |

Challenges in the Synthesis and Application of Complex Fluorinated Cyclohexane Derivatives

Despite the promise of fluorinated cyclohexanes, their synthesis and application are not without challenges. A primary difficulty is the potential for hydrogen fluoride (B91410) (HF) elimination, especially when functional groups that can stabilize a developing double bond are present. nih.govbeilstein-journals.org For instance, placing a methyl group alpha to an aldehyde has been used as a strategy to block this elimination pathway in related systems. nih.gov

The synthesis of polyfluorinated cyclohexanes with specific stereochemistries is often a multi-step and challenging process. rsc.orgbeilstein-journals.org These syntheses can suffer from low yields and the formation of complex mixtures of stereoisomers that are difficult to separate. researchgate.net Developing more efficient and stereoselective fluorination methods is crucial for overcoming these hurdles. nih.gov

Furthermore, the hydrogenation of fluorinated aromatic precursors to access fluorinated cyclohexanes can be complicated by hydrodefluorination (C-F bond cleavage), which reduces the yield of the desired product. rsc.org The release of HF during these reactions can also deactivate the catalyst and pose safety risks. rsc.org Finding robust catalytic systems that can operate with high selectivity in the presence of fluorine substituents remains a significant challenge for the broader application of these compounds. rsc.org

Q & A

Q. Q1. What are the established methods for synthesizing and characterizing 4-Fluorocyclohexanecarbaldehyde in academic research?

Answer:

- Synthesis : A common approach involves formylation reactions using carbon monoxide (CO) in the presence of HF-BF₃ as a catalyst, adapted from protocols for similar cyclohexanecarbaldehyde derivatives . Multi-step synthesis may include fluorination of precursor cyclohexane rings, followed by aldehyde functionalization.

- Characterization : Use high-performance liquid chromatography (HPLC) to assess purity and gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation. Vibrational spectroscopy (FT-IR, Raman) provides insights into functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹), while NMR (¹H/¹³C) confirms regiochemistry and fluorine coupling patterns . X-ray crystallography is recommended for resolving stereochemical ambiguities .

Advanced Reaction Optimization

Q. Q2. How can researchers optimize enantioselective synthesis of this compound derivatives for chiral applications?

Answer:

- Catalyst Selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts can enhance enantiomeric excess (ee). For example, asymmetric aldol reactions may leverage proline-based catalysts to control stereochemistry .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at controlled temperatures (-20°C to 25°C) improve reaction kinetics and selectivity.

- Monitoring : Use chiral HPLC or circular dichroism (CD) spectroscopy to track ee during reaction progression. Stability of intermediates can be enhanced via hydrochloride salt formation, as seen in structurally similar compounds .

Data Contradictions and Reproducibility

Q. Q3. How should researchers address contradictions in reported biological activities of this compound across studies?

Answer: